molecular formula C14H16N2O3S2 B4741456 4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE

Cat. No.: B4741456
M. Wt: 324.4 g/mol
InChI Key: DVYZWEPVCVDYOY-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a carboxamide group, and a methylsulfamoylphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Attachment of the Methylsulfamoylphenyl Group: This step involves the coupling of a methylsulfamoylphenyl derivative with the thiophene ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methylsulfamoylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-thiophenecarboxamide: Lacks the methylsulfamoylphenyl group, which may affect its reactivity and applications.

    N-(4-Methylsulfamoylphenyl)-3-thiophenecarboxamide: Similar structure but different substitution pattern on the thiophene ring.

Uniqueness

4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE is unique due to the presence of both the thiophene ring and the methylsulfamoylphenyl group, which confer distinct chemical properties and potential applications. Its specific combination of functional groups makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

4,5-dimethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-10(2)20-8-13(9)14(17)16-11-4-6-12(7-5-11)21(18,19)15-3/h4-8,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYZWEPVCVDYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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